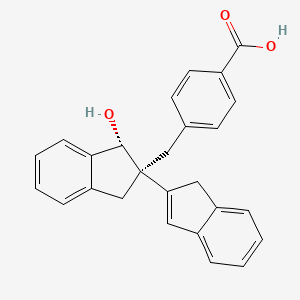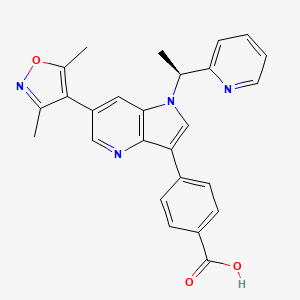
PLX51107
Übersicht
Beschreibung
PLX51107 ist ein potenter und selektiver Inhibitor der Bromodomänen- und Extraterminal-(BET)-Proteinfamilie. BET-Proteine, darunter BRD2, BRD3, BRD4 und BRDT, spielen eine entscheidende Rolle bei der Regulation der Genexpression, indem sie acetylierte Lysinreste an Histonschwänzen erkennen. This compound hat in präklinischen und klinischen Studien ein signifikantes Potenzial für seine antineoplastische Aktivität gezeigt, insbesondere bei hämatologischen Malignomen wie akuter myeloischer Leukämie und B-Zell-Malignomen .
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung umfasstDie Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseprozesses unter Einhaltung der Guten Herstellungspraxis (GMP). Dies beinhaltet die Optimierung der Reaktionsbedingungen, Reinigungsschritte und Qualitätskontrollmaßnahmen, um große Mengen der Verbindung mit konsistenter Qualität zu produzieren .
Wirkmechanismus
Target of Action
PLX51107 is a potent and selective inhibitor of the bromodomain and extraterminal (BET) protein family . The primary target of this compound is the BET family protein BRD4 . BRD4 functions as an important epigenetic regulator of transcription of pathways commonly involved in oncogenesis, including cell cycle progression and apoptosis .
Mode of Action
This compound interacts with pTEFb, which is comprised of CDK9 and several cyclin T1 heterodimers . Through this interaction, BRD4 promotes phosphorylation of RNA polymerase II, ultimately influencing gene transcription . This compound has a unique binding site in the acetylated lysine binding pocket of BRD4 . This differentiates it from other BET inhibitors currently under investigation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It transcriptionally downregulates critical pro-survival and anti-apoptotic genes . This includes key oncogenes such as MYC, CDK genes, cyclin-D1, BCL2, and MCL-1 . The inhibition of these genes leads to the displacement of BRDs and other epigenetic modifiers from chromatin .
Pharmacokinetics
It is known that this compound is administered orally . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound treatment results in a reduction in the viability and proliferation of certain cancer cell lines . It has demonstrated antineoplastic activity in pre-clinical models of both aggressive B-cell malignancies and acute myeloid leukemia (AML) . The compound has also shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, it has been observed that the compound shows synergistic effects on proliferation in primary AML cells when combined with other drugs in stromal co-cultures . Furthermore, the presence of certain gene rearrangements or mutations in the cellular environment may impact the effectiveness of this compound .
Biochemische Analyse
Biochemical Properties
PLX51107 functions as a potent and selective inhibitor of BET proteins. It binds to the acetylated lysine binding pocket of BRD4, thereby preventing the interaction between BET proteins and acetylated histones. This inhibition leads to the downregulation of critical pro-survival and anti-apoptotic genes, such as MYC and BCL2, which are essential for the survival and proliferation of cancer cells . The compound interacts with various enzymes and proteins, including BRD2, BRD3, and BRD4, and disrupts their role in transcriptional regulation .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, particularly AML and chronic lymphocytic leukemia (CLL) cells, this compound induces apoptosis and cell cycle arrest. It also decreases cell proliferation and enhances the sensitivity of cancer cells to other therapeutic agents, such as venetoclax . The compound influences cell signaling pathways, including the NF-κB pathway, and modulates gene expression by downregulating oncogenes like MYC and BCL2 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the acetylated lysine binding pocket of BET proteins, particularly BRD4. This binding prevents the recruitment of BET proteins to chromatin, thereby inhibiting the transcription of genes essential for cancer cell survival and proliferation. This compound downregulates the expression of oncogenes such as MYC, BCL2, and CDK6, and upregulates tumor suppressor genes like HEXIM1 and CDKN1A . The compound also induces apoptosis through the activation of pro-apoptotic proteins like BIM .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in both in vitro and in vivo studies. In AML cell lines, this compound treatment resulted in a time-dependent reduction in cell viability and proliferation, with significant effects observed after 72 hours of treatment . Long-term studies have demonstrated that this compound can maintain its anti-tumor activity over multiple treatment cycles, with minimal degradation and sustained efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, daily oral dosing with 20 mg/kg of this compound resulted in prolonged survival and reduced tumor burden in mouse models of AML and B-cell lymphoma . Higher doses of this compound have been associated with increased toxicity, including weight loss and hematologic toxicity, highlighting the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with BET proteins. The compound inhibits the transcription of genes involved in cell cycle regulation, apoptosis, and metabolic processes. By downregulating oncogenes like MYC and BCL2, this compound affects metabolic flux and reduces the proliferation of cancer cells . The compound’s metabolism and clearance are mediated by hepatic enzymes, and its pharmacokinetics have been studied to optimize dosing regimens .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target cells . In preclinical studies, this compound has shown good oral bioavailability and tissue distribution, with significant accumulation in tumor tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on chromatin and gene transcription. The compound’s targeting signals and post-translational modifications direct it to specific nuclear compartments, allowing it to interact with BET proteins and inhibit their function . This nuclear localization is crucial for the compound’s ability to modulate gene expression and induce apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: PLX51107 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring compliance with Good Manufacturing Practices (GMP). This includes optimizing reaction conditions, purification steps, and quality control measures to produce large quantities of the compound with consistent quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PLX51107 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern, was möglicherweise seine biologische Aktivität beeinflusst.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga und Derivate von this compound, die jeweils potenziell einzigartige biologische Aktivitäten und Eigenschaften besitzen .
Wissenschaftliche Forschungsanwendungen
PLX51107 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von BET-Proteinen bei der Genregulation und Epigenetik zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf Zellproliferation, Apoptose und Differenzierung in verschiedenen Zelllinien untersucht.
Medizin: Befindet sich in klinischen Studien zur Behandlung von hämatologischen Malignomen wie akuter myeloischer Leukämie und myelodysplastischem Syndrom. .
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf BET-Proteine bei verschiedenen Krankheiten abzielen
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an die acetylierte Lysin-Bindungstasche von BET-Proteinen bindet, insbesondere BRD4. Diese Bindung hemmt die Interaktion zwischen BET-Proteinen und acetylierten Histonen, was zur Herunterregulierung von wichtigen Onkogenen wie MYC und BCL2 führt. Die Hemmung dieser Onkogene führt zu einer reduzierten Zellproliferation, erhöhter Apoptose und Zellzyklusarretierung in Krebszellen .
Ähnliche Verbindungen:
PLX2853: Ein weiterer BET-Inhibitor mit ähnlichen Bindungseigenschaften, jedoch erhöhter Potenz.
JQ1: Ein bekannter BET-Inhibitor, der in der Forschung weit verbreitet ist.
OTX015: Ein BET-Inhibitor im klinischen Stadium mit nachgewiesener Wirksamkeit bei hämatologischen Malignomen
Eindeutigkeit von this compound: this compound ist einzigartig aufgrund seiner unterschiedlichen Bindungsart in der acetylierten Lysin-Bindungstasche von BRD4, was es von anderen BET-Inhibitoren unterscheidet. Diese einzigartige Bindungsart trägt zu seiner starken antineoplastischen Aktivität und breiten Wirksamkeit in verschiedenen Krebsmodellen bei .
Vergleich Mit ähnlichen Verbindungen
PLX2853: Another BET inhibitor with similar binding properties but enhanced potency.
JQ1: A well-known BET inhibitor used extensively in research.
OTX015: A clinical-stage BET inhibitor with demonstrated efficacy in hematologic malignancies
Uniqueness of PLX51107: this compound is unique due to its distinct binding mode in the acetylated lysine binding pocket of BRD4, which differentiates it from other BET inhibitors. This unique binding mode contributes to its potent antineoplastic activity and broad efficacy across various cancer models .
Eigenschaften
IUPAC Name |
4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S)-1-pyridin-2-ylethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-15-24(17(3)33-29-15)20-12-23-25(28-13-20)21(18-7-9-19(10-8-18)26(31)32)14-30(23)16(2)22-6-4-5-11-27-22/h4-14,16H,1-3H3,(H,31,32)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSUHYUVOVCWTP-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3[C@@H](C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627929-55-8 | |
| Record name | PLX-51107 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627929558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLX-51107 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W758F1L9ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PLX51107?
A1: this compound primarily targets the bromodomain and extra-terminal (BET) family of proteins, specifically BRD4. [, , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with BRD4?
A2: this compound binds to the acetylated lysine recognition motifs within the bromodomains of BRD4, preventing its interaction with acetylated lysines on histones. [, ] This disrupts the binding of BRD4 to chromatin, affecting gene expression. [, , ]
Q3: What are the downstream consequences of this compound's interaction with BRD4?
A3: By inhibiting BRD4, this compound disrupts chromatin remodeling and alters gene expression. [, ] This leads to the downregulation of critical genes involved in tumor growth and survival, such as MYC, CDK genes, cyclin-D1, BCL2, and MCL-1. [, , , ]
Q4: How does this compound affect cell cycle progression?
A4: this compound induces cell cycle arrest in the G1 phase in sensitive cell lines, preventing cell proliferation. [, , ]
Q5: Does this compound induce apoptosis?
A5: Yes, this compound demonstrates the ability to induce apoptosis in sensitive cancer cell lines. [, , , , , ]
Q6: Are there any other mechanisms of action attributed to this compound?
A6: Recent research suggests that this compound might also act as a COX2 inhibitor, contributing to its anti-tumor activity by modulating the tumor immune microenvironment. [, ]
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C24H21N5O3, and its molecular weight is 427.46 g/mol.
Q8: What is the recommended storage condition for this compound?
A8: While specific storage conditions might vary, it is generally recommended to store this compound desiccated at -20°C and protected from light.
Q9: In which types of cancers has this compound shown preclinical activity?
A9: this compound has shown preclinical activity in a broad range of hematologic malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), multiple myeloma, and various subtypes of lymphoma. [, , , , , , , , , , , ] Additionally, it has demonstrated preclinical efficacy against solid tumors, including melanoma, small cell lung cancer (SCLC), uveal melanoma, and urothelial carcinoma. [, , , , , ]
Q10: What are the advantages of this compound compared to other BET inhibitors?
A10: this compound possesses a unique binding mode within the BRD4 bromodomain, distinguishing it from other BET inhibitors like JQ1. [, ] This unique binding characteristic potentially contributes to its distinct pharmacological profile. Additionally, this compound exhibits a favorable pharmacokinetic profile, including good oral bioavailability and a relatively short half-life, which might be beneficial for clinical use. [, , ]
Q11: Has this compound been tested in combination with other therapies?
A11: Yes, preclinical studies have explored combining this compound with other therapies, showing synergistic effects. Notable combinations include:
- MEK inhibitors (e.g., PD0325901): Enhanced anti-leukemic activity in AML models, particularly in those harboring FLT3-ITD mutations. [, , , ]
- Venetoclax (BCL2 inhibitor): Synergistic apoptosis induction in CLL and MYC-driven lymphoma models with high BCL2 expression. [, ]
- Azacitidine (hypomethylating agent): Modest clinical benefit in patients with relapsed/refractory AML and high-risk MDS. [, ]
- PARP inhibitors (e.g., talazoparib): Increased cytotoxicity and sensitization to chemotherapy in urothelial carcinoma cells. []
- FGFR inhibitors (e.g., AZD4547): Improved suppression of tumor growth in uveal melanoma models, counteracting FGF2-mediated resistance to BET inhibitors. [, ]
Q12: Have any resistance mechanisms to this compound been identified?
A12: Research suggests that certain factors might contribute to resistance to this compound, including:
- Stromal factors: For instance, fibroblast growth factor 2 (FGF2) secreted by stromal cells can confer resistance in uveal melanoma models, highlighting the importance of the tumor microenvironment. [, ]
- Activation of alternative signaling pathways: Upregulation of NF-κB signaling has been implicated in resistance development, suggesting potential combination strategies with NF-κB inhibitors. []
- Clonal evolution: In AML models, the emergence of clones with distinct genetic alterations during treatment can lead to acquired resistance. []
Q13: Is there any evidence of cross-resistance with other BET inhibitors?
A13: While this compound's unique binding mode might offer some advantages, cross-resistance with other BET inhibitors, particularly those targeting BRD4, is a possibility. Further research is needed to fully elucidate the extent of cross-resistance.
Q14: What is the current status of this compound's clinical development?
A14: this compound is currently being evaluated in clinical trials for various hematological malignancies and solid tumors. [, , , ] Early results suggest it is generally well-tolerated, with promising signs of activity in certain patient populations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


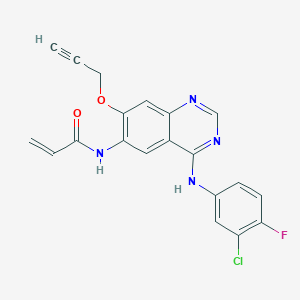
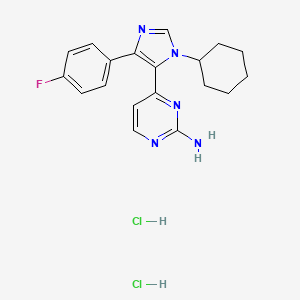

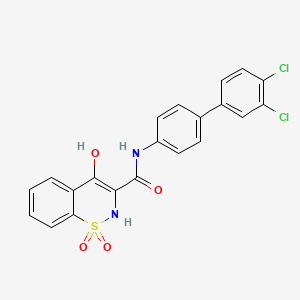
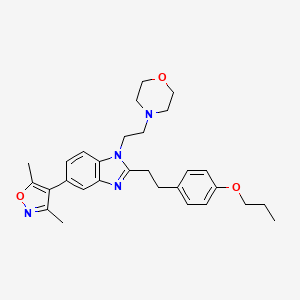
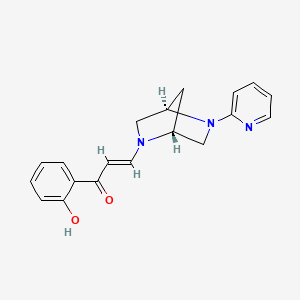
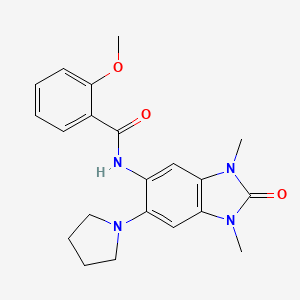

![ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate](/img/structure/B610071.png)
![N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride](/img/structure/B610072.png)

![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B610075.png)
